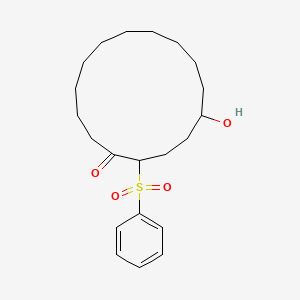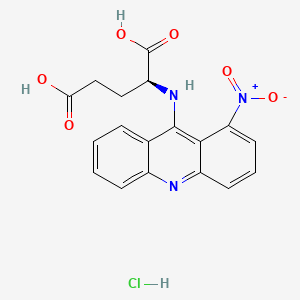
L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride is a chemical compound with the molecular formula C18H16ClN3O6. It is known for its unique structure, which includes a nitroacridine moiety attached to the glutamic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride typically involves the nitration of acridine followed by its coupling with L-glutamic acid. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced equipment to maintain reaction conditions and ensure safety. The process is optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the acridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the acridine ring .
Applications De Recherche Scientifique
L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its unique structural properties.
Mécanisme D'action
The mechanism of action of L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride involves its interaction with specific molecular targets. The nitroacridine moiety can intercalate into DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. Additionally, the compound may interact with proteins, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride
- L-Glutamic acid, N-(1-amino-9-acridinyl)-, monohydrochloride
- L-Glutamic acid, N-(1-hydroxy-9-acridinyl)-, monohydrochloride
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as an antimicrobial and anticancer agent, making it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
83550-94-1 |
|---|---|
Formule moléculaire |
C18H16ClN3O6 |
Poids moléculaire |
405.8 g/mol |
Nom IUPAC |
(2S)-2-[(1-nitroacridin-9-yl)amino]pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C18H15N3O6.ClH/c22-15(23)9-8-13(18(24)25)20-17-10-4-1-2-5-11(10)19-12-6-3-7-14(16(12)17)21(26)27;/h1-7,13H,8-9H2,(H,19,20)(H,22,23)(H,24,25);1H/t13-;/m0./s1 |
Clé InChI |
ZKJNNPQFBNTCBG-ZOWNYOTGSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O.Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NC(CCC(=O)O)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


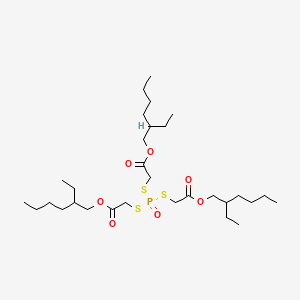
![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)
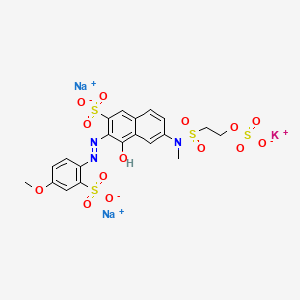
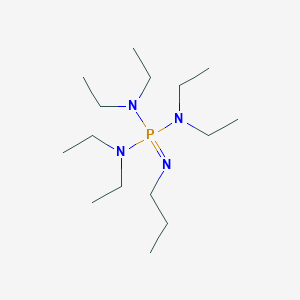
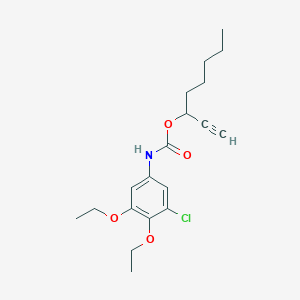
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)
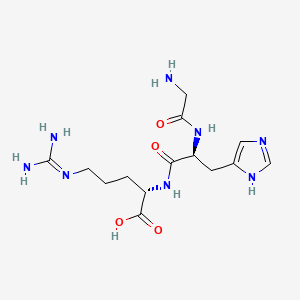


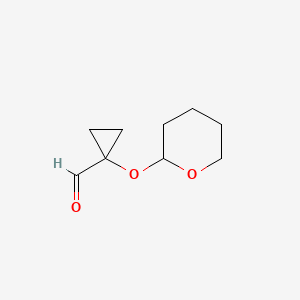
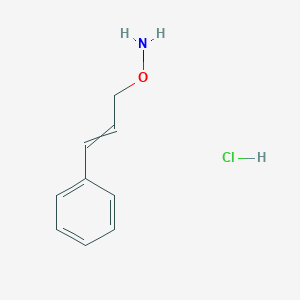
![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
